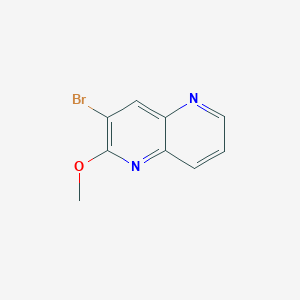
3-Bromo-2-methoxy-1,5-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-methoxy-1,5-naphthyridine is a derivative of 1,5-naphthyridine . These heterocycles are of significant importance in the field of medicinal chemistry as many of them exhibit a variety of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including this compound, involves various strategies . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H5BrN2 .Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including this compound, exhibit reactivity with electrophilic or nucleophilic reagents. They can undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Aplicaciones Científicas De Investigación
Cancer Research and Therapeutic Potentials
A novel naphthyridine derivative demonstrated significant anticancer activity against human melanoma A375 cells. This compound, referred to as 3u, induces necroptosis at low concentrations and apoptosis at high concentrations. The mechanism involves the upregulation of death receptors and scaffold proteins in A375 cells, suggesting potential as a chemical substance for melanoma treatment (Kong et al., 2018).
Organic Synthesis and Chemical Reactions
- The reactivity of 3-bromo-2-ethoxy-1,5-naphthyridine with KNH2/NH3 was reinvestigated, revealing insights into amination reactions and the synthesis of isomeric amino derivatives. The findings contribute to a deeper understanding of naphthyridine chemistry and its applications in synthesis (Haak & Plas, 2010).
- A study explored the use of ionic liquid halide nucleophilicity for the cleavage of ethers, highlighting a green protocol for regenerating phenols from ethers, demonstrating the versatility of naphthyridine derivatives in facilitating environmentally friendly chemical transformations (Boovanahalli et al., 2004).
Material Science and Photophysical Properties
Postfunctionalization of poly(3-hexylthiophene) (P3HT) using derivatives including naphthyridine-based compounds has shown to systematically study and enhance the optical and photophysical properties of poly(thiophenes). This research indicates the potential of naphthyridine derivatives in developing materials with improved fluorescence and electronic properties (Li et al., 2002).
Medicinal Chemistry and Drug Development
- Naphthyridine derivatives, including those related to 3-Bromo-2-methoxy-1,5-naphthyridine, are being explored for their antiestrogenic activities. These compounds show promise in the development of treatments for conditions responsive to estrogen modulation, demonstrating the therapeutic potential of naphthyridine derivatives in medicinal chemistry (Jones et al., 1979).
- The synthesis and characterization of ruthenium (II) carbonyl complexes containing naphthyridine and acetylacetonate ligands have been conducted, showcasing the catalytic activity of these complexes in the hydrogen transfer reaction. This research points to the application of naphthyridine derivatives in catalysis and their role in facilitating chemical reactions relevant to pharmaceutical manufacturing and material science (Moya et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-2-methoxy-1,5-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-13-9-6(10)5-8-7(12-9)3-2-4-11-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIVTSWBCOLRPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=N1)C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


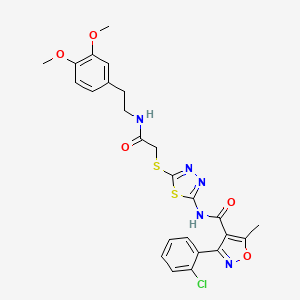
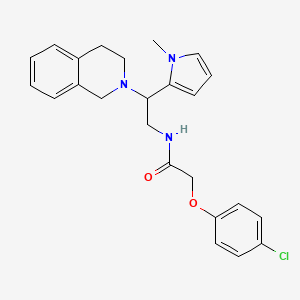

![N-[(furan-2-yl)methyl]-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2678601.png)
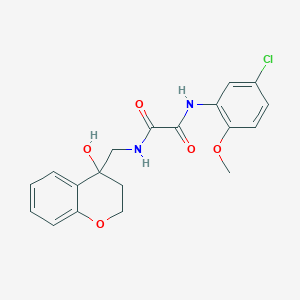
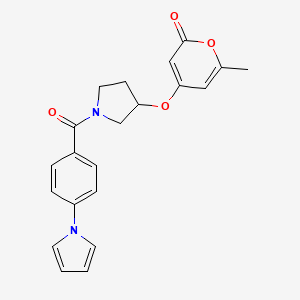
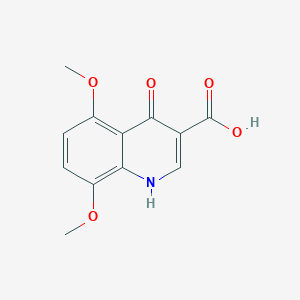
![N-(3-fluoro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2678606.png)
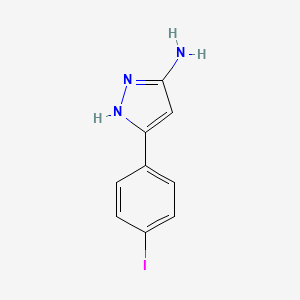
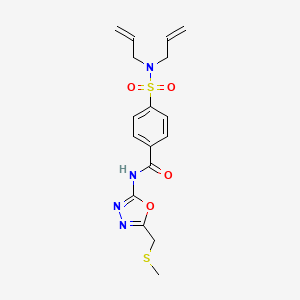
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2678610.png)

